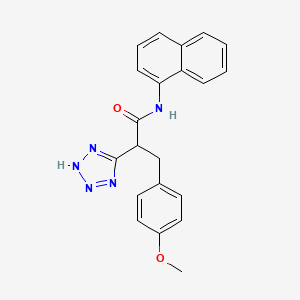

3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-naphthalen-1-yl-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-28-16-11-9-14(10-12-16)13-18(20-23-25-26-24-20)21(27)22-19-8-4-6-15-5-2-3-7-17(15)19/h2-12,18H,13H2,1H3,(H,22,27)(H,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYIGHIYXXXVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the tetrazole ring through a cycloaddition reaction of an azide with a nitrile. The subsequent steps involve the coupling of the tetrazole with the naphthyl and methoxyphenyl groups under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

(a) N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS: 483993-11-9)

- Structural Difference : Replaces the N-1-naphthyl group with an N-4-fluorophenyl moiety.

- Impact : The electron-withdrawing fluorine atom may reduce electron density on the aromatic ring, altering binding interactions compared to the naphthyl group.

- Synthesis: Not explicitly detailed in the evidence, but fluorophenyl analogues are typically synthesized via similar amide coupling strategies .

(b) 3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

- Structural Difference : Features a 2,3-dimethoxyphenyl group instead of the 4-methoxyphenyl substituent.

- Impact : Additional methoxy groups may enhance steric hindrance or hydrogen-bonding capacity.

- Synthesis : Likely involves multi-step substitution reactions, as seen in related methoxyphenyl derivatives .

Analogues with Modified Backbones or Functional Groups

(a) 3-(4-Methoxyphenyl)-N-((6R,7R)-3-methyl-8-oxo-2-(3-propyl-1,2,4-oxadiazol-5-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide (21b)

- Structural Difference : Replaces the tetrazole with a 1,2,4-oxadiazole ring and incorporates a bicyclic β-lactam backbone.

- Synthesis : Achieved via coupling reactions (10% yield), indicating challenges in sterically demanding syntheses .

(b) AV7 (IUPAC Name: 3-(4-((2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoyl)oxy)phenyl)-2-amino-propanoic acid)

Analogues with Varied Heterocyclic Systems

(a) 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide

Comparative Data Table

Critical Analysis of Structural Modifications

Biological Activity

3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound characterized by its unique combination of aromatic rings and a tetrazole moiety. This compound has garnered attention due to its potential biological activities, which include anticancer, antioxidant, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound's IUPAC name is 3-(4-methoxyphenyl)-N-naphthalen-1-yl-2-(2H-tetrazol-5-yl)propanamide, with the chemical formula . The synthesis typically involves multiple steps, starting from readily available precursors, including the formation of the tetrazole ring through cycloaddition reactions and subsequent coupling with naphthyl and methoxyphenyl groups .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole moiety acts as a bioisostere for carboxylic acids, allowing it to bind effectively to various enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism involves the induction of apoptosis in cancer cells, with derivatives showing varying degrees of effectiveness based on their structural modifications.

Case Study: Cytotoxicity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | U-87 (glioblastoma) | 10 | Induces apoptosis |

| This compound | MDA-MB-231 (breast cancer) | 15 | Induces apoptosis |

In a comparative study, this compound exhibited higher cytotoxicity against U-87 cells than against MDA-MB-231 cells, indicating a potential selectivity for glioblastoma .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The DPPH radical scavenging method demonstrated that this compound exhibits significant antioxidant activity, outperforming some known antioxidants like ascorbic acid .

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects. It potentially inhibits specific pathways involved in inflammation, thus reducing the associated cellular responses. This activity is particularly relevant in treating conditions characterized by chronic inflammation .

Comparison with Similar Compounds

To contextualize its biological activity, it is useful to compare this compound with similar compounds:

| Compound | Key Features | Anticancer Activity |

|---|---|---|

| 4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid | Contains tetrazole and methoxyphenyl groups | Moderate |

| 5-(4-(2H-tetrazol-5-yl)phenoxy)isophthalic acid | Different substitution pattern but similar moieties | Low |

This table illustrates that while similar compounds share some structural characteristics, their biological activities can vary significantly based on specific substitutions and functional groups .

Q & A

Basic: What are the common synthetic pathways for 3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide, and what analytical techniques are critical for confirming its structural integrity?

Answer:

The compound is typically synthesized via multi-step reactions involving coupling of the naphthylamine moiety with a tetrazole-containing intermediate. Key steps include:

- Amide bond formation between activated carboxylic acid derivatives and 1-naphthylamine under reflux in polar aprotic solvents (e.g., DMF or THF) .

- Tetrazole ring introduction via [2+3] cycloaddition reactions using sodium azide and nitriles, optimized at elevated temperatures (80–100°C) .

Analytical validation requires: - ¹H/¹³C-NMR to confirm proton environments and carbon frameworks .

- LC-MS for molecular weight verification and purity assessment .

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Advanced: How can researchers optimize reaction conditions to improve the yield and purity of this compound during multi-step synthesis?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling) improve efficiency, with yields monitored via TLC .

- Temperature control : Gradual heating (e.g., 60°C for amidation) reduces decomposition, while microwave-assisted synthesis accelerates tetrazole formation .

- Workup protocols : Liquid-liquid extraction with ethyl acetate/water removes unreacted azides, and recrystallization from ethanol improves purity .

Basic: What key structural features of this compound are critical for its biological activity, and how are these determined experimentally?

Answer:

Critical features include:

- Tetrazole ring : Enhances metabolic stability and mimics carboxylate groups in target binding .

- 4-Methoxyphenyl group : Influences lipophilicity and membrane permeability .

- Naphthylamide moiety : Facilitates π-π stacking with hydrophobic enzyme pockets .

Experimental determination : - SAR studies : Modifying substituents (e.g., replacing methoxy with halogens) and testing activity via enzyme inhibition assays .

- Docking simulations : Aligning the compound’s 3D structure (from DFT calculations) with protein targets (e.g., kinases) .

Advanced: What molecular modeling approaches are employed to predict the biological interactions of this compound with target enzymes or receptors?

Answer:

- Docking software : AutoDock Vina or Schrödinger Suite evaluates binding affinities to active sites (e.g., ATP-binding pockets) using force fields (MM/GBSA) .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bond persistence .

- Pharmacophore mapping : MOE identifies critical interaction points (e.g., hydrogen bond donors/acceptors) aligned with known inhibitors .

Advanced: How should researchers address contradictions between theoretical predictions and experimental results when analyzing biological activity?

Answer:

- Data triangulation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning) to confirm key residues in binding .

- Solvent effects : Re-run simulations with explicit solvent models (TIP3P) to account for hydrophobic interactions underestimated in dry docking .

- Conformational sampling : Use enhanced sampling (metadynamics) to explore alternative binding poses missed in rigid docking .

Advanced: What methodologies are recommended for assessing the ADME properties of this compound in preclinical studies?

Answer:

- In vitro assays :

- Caco-2 cells for permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .

- Microsomal stability (human liver microsomes) to estimate metabolic half-life .

- In silico tools : SwissADME predicts logP (optimal ~2–3) and PSA (<140 Ų for CNS penetration) .

- Plasma protein binding : Equilibrium dialysis to measure free fraction, critical for dose adjustment .

Basic: What factors influence the chemical stability of this compound under varying storage and reaction conditions?

Answer:

- pH sensitivity : Tetrazole rings degrade under strong acids/bases; neutral buffers (pH 6–8) are recommended .

- Light exposure : Aromatic moieties (naphthyl) may photodegrade; store in amber vials at −20°C .

- Humidity control : Amide bonds hydrolyze in humid environments; use desiccants during storage .

Advanced: What experimental strategies are used to elucidate the reaction mechanisms involved in the synthesis of this compound?

Answer:

- Isotopic labeling : ¹⁵N-labeled azides track tetrazole cyclization pathways via MS/MS fragmentation .

- Kinetic studies : Monitor intermediate formation via in situ IR spectroscopy (e.g., nitrile consumption at 2240 cm⁻¹) .

- Quenching experiments : Halt reactions at intervals with ice-cold methanol to isolate intermediates for NMR analysis .

Advanced: How can in silico and in vitro data be integrated to refine the pharmacological profile of this compound?

Answer:

- QSAR models : Train regression models using IC₅₀ values and molecular descriptors (e.g., logP, H-bond count) to predict untested analogs .

- Dose-response alignment : Compare docking scores (ΔG) with cell-based EC₅₀ values to validate target engagement .

- Toxicology prediction : Use ProTox-II to flag hepatotoxicity risks, followed by Ames testing for mutagenicity .

Basic: Which spectroscopic techniques are most effective for monitoring the progress of synthetic reactions involving this compound?

Answer:

- ¹H-NMR : Track amidation completion via disappearance of carboxylic acid protons (δ 10–12 ppm) .

- FT-IR : Confirm tetrazole formation by N-H stretching (~3200 cm⁻¹) and C=N bands (~1600 cm⁻¹) .

- HPLC-DAD : Quantify intermediate purity using C18 columns (retention time ~8–10 min) with UV detection at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.